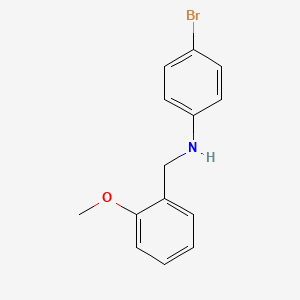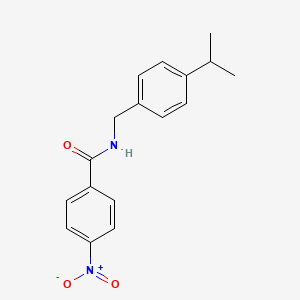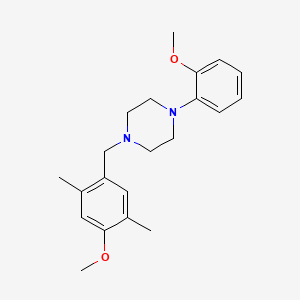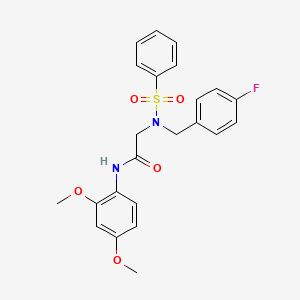![molecular formula C15H16FN3O3 B5708652 1-(2-fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine CAS No. 5260-53-7](/img/structure/B5708652.png)
1-(2-fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative and is also known as 2-F-4-FA or piperazine 2-F-4-FA.
Applications De Recherche Scientifique
The potential applications of 1-(2-fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine in scientific research are vast. This compound has been studied for its potential use in cancer treatment, as it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, this compound has been studied for its potential use as an antidepressant and anxiolytic.
Mécanisme D'action
The mechanism of action of 1-(2-fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This inhibition leads to a decrease in the growth and proliferation of cancer cells and an increase in the levels of certain neurotransmitters in the brain, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine, which can improve mood and reduce anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a valuable compound for studying the mechanisms of cancer growth and developing new cancer treatments. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-(2-fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine. One direction is to further study its potential use in cancer treatment and develop new cancer therapies based on its mechanism of action. Another direction is to study its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, future research could focus on understanding the compound's mechanism of action in more detail, which could lead to the development of more effective treatments for various diseases.
Méthodes De Synthèse
The synthesis of 1-(2-fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine involves the reaction of 2-fluoroaniline and 5-nitro-2-furaldehyde with piperazine in the presence of a catalyst. The reaction takes place under controlled conditions, and the resulting compound is purified using various techniques such as column chromatography and recrystallization.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c16-13-3-1-2-4-14(13)18-9-7-17(8-10-18)11-12-5-6-15(22-12)19(20)21/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHTUIUXDCPMOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(O2)[N+](=O)[O-])C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60967029 |
Source


|
| Record name | 1-(2-Fluorophenyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60967029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5260-53-7 |
Source


|
| Record name | 1-(2-Fluorophenyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60967029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5708576.png)




![4-[(cyclopentylcarbonyl)amino]benzamide](/img/structure/B5708613.png)


![1-[4-(benzyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5708626.png)
![2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B5708632.png)

